molecular formula C20H21N5O3S2 B276269 N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea

Numéro de catalogue B276269
Poids moléculaire: 443.5 g/mol
Clé InChI: CUXXJQORNWKUIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. ABT-737 belongs to the class of compounds known as BH3 mimetics, which are designed to mimic the function of the BH3-only proteins that play a critical role in regulating apoptosis, or programmed cell death.

Mécanisme D'action

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea is a BH3 mimetic, which means that it mimics the function of the BH3-only proteins that play a critical role in regulating apoptosis. BH3-only proteins are activated in response to various cellular stresses, such as DNA damage or growth factor withdrawal, and they function by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. In healthy cells, the pro-apoptotic proteins Bax and Bak are activated by BH3-only proteins, leading to the release of cytochrome c from the mitochondria and the initiation of the apoptotic cascade. However, in cancer cells, the anti-apoptotic proteins are overexpressed, leading to the inhibition of the BH3-only proteins and the suppression of apoptosis. N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea works by binding to and inhibiting the function of the anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other drugs. N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has several advantages for use in lab experiments. It is a small molecule inhibitor, which means that it can be easily synthesized and purified. It is also highly specific for its target proteins, which means that it can be used to study the function of these proteins in cells and animals. However, N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal models of cancer.

Orientations Futures

There are several future directions for research on N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea. One area of research is the development of more potent and selective BH3 mimetics that can overcome the limitations of N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BH3 mimetics. This could help to identify patients who are most likely to benefit from treatment with these drugs. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of BH3 mimetics in cancer treatment.

Méthodes De Synthèse

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea was first synthesized in 2005 by researchers at Abbott Laboratories. The synthesis method involves the condensation of 4-(4'-chlorophenylamino)-6,7-dimethoxyquinazoline with 2-amino-3-methylthiophene-4-carboxylic acid, followed by a series of reactions to introduce the urea and sulfhydryl groups. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.

Applications De Recherche Scientifique

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea works by binding to and inhibiting the function of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. By blocking the function of these proteins, N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea promotes apoptosis in cancer cells, leading to their death.

Propriétés

Formule moléculaire

C20H21N5O3S2

Poids moléculaire

443.5 g/mol

Nom IUPAC

2-[(3-amino-5-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C20H21N5O3S2/c1-11-6-5-9-13-15(11)16-17(30-13)24-20(25(21)18(16)27)29-10-14(26)23-19(28)22-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10,21H2,1H3,(H2,22,23,26,28)

Clé InChI

CUXXJQORNWKUIM-UHFFFAOYSA-N

SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NC4=CC=CC=C4

SMILES canonique

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.